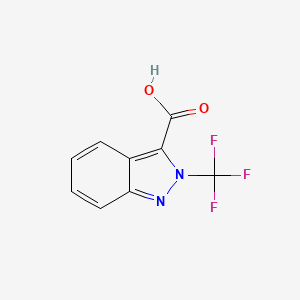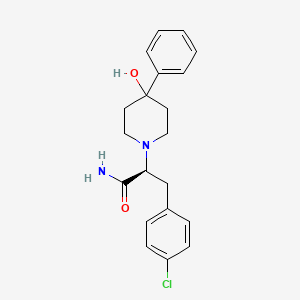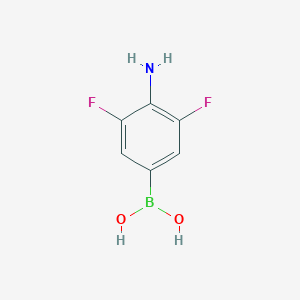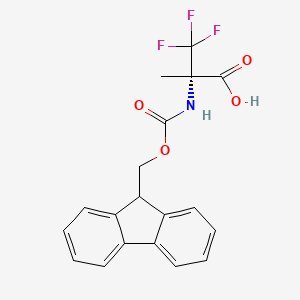![molecular formula C10H12N2O4 B13466928 2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid](/img/structure/B13466928.png)
2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid is an organic compound that features both amino and carboxylic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid can be achieved through several methods. One common approach involves the reduction of 4-nitrophenylacetic acid. In this method, water, 4-nitrophenylacetic acid, and acetic acid are mixed and heated to 90-95°C. Iron powder is then added in portions and the mixture is refluxed for 2 hours. After cooling to 40-50°C, the mixture is neutralized with sodium carbonate to pH 9, filtered, and further neutralized with acetic acid to pH 4, resulting in the precipitation of the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Aminophenylacetic acid: Similar structure but lacks the additional amino group.
2-Aminophenylacetic acid: Similar structure but with the amino group in a different position.
2-Amino-4-thiazoleacetic acid: Contains a thiazole ring instead of a phenyl ring.
Uniqueness
2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid is unique due to the presence of both amino and carboxylic acid groups on the same carbon atom, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C10H12N2O4 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC名 |
2-amino-2-[4-[amino(carboxy)methyl]phenyl]acetic acid |
InChI |
InChI=1S/C10H12N2O4/c11-7(9(13)14)5-1-2-6(4-3-5)8(12)10(15)16/h1-4,7-8H,11-12H2,(H,13,14)(H,15,16) |
InChIキー |
CDYGVIKMGVMXSS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C(=O)O)N)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B13466871.png)

![3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13466876.png)
![3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5^{8}.1^{6}]tetradecan-7-amine](/img/structure/B13466885.png)

![1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B13466891.png)
![6-bromo-8-methylTetrazolo[1,5-a]pyridine](/img/structure/B13466896.png)



